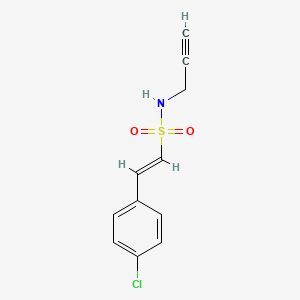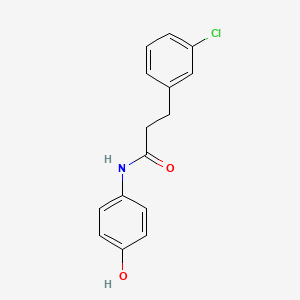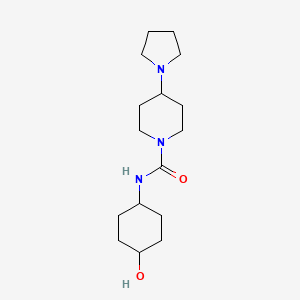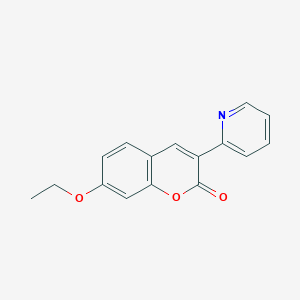![molecular formula C14H16N2O2 B7645692 1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)
1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine, also known as BMIPP, is a compound that has been extensively studied for its potential applications in scientific research.
作用機序
1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine exerts its effects through its ability to modulate fatty acid metabolism. Specifically, this compound inhibits the uptake of fatty acids into cells, leading to a decrease in fatty acid oxidation and an increase in glucose metabolism. This shift in metabolism has been shown to have a number of effects on cellular function, including the induction of apoptosis in cancer cells and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In cardiovascular cells, this compound has been shown to decrease fatty acid oxidation and increase glucose metabolism, leading to a shift in energy utilization that may have implications for the development of cardiovascular disease. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. In the brain, this compound has been shown to modulate neurotransmitter release, including the release of dopamine and serotonin.
実験室実験の利点と制限
One advantage of using 1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine in lab experiments is its ability to modulate fatty acid metabolism, which can have a number of downstream effects on cellular function. Additionally, this compound is relatively easy to synthesize and can be labeled with radioactive isotopes for use in imaging studies. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Additionally, this compound may have off-target effects that could complicate data interpretation.
将来の方向性
There are a number of potential future directions for 1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine research. One area of interest is the development of this compound as a therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, this compound may have potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Finally, further research is needed to fully understand the mechanisms underlying this compound's effects on neurotransmitter release in the brain, which could have implications for the development of new treatments for neurological disorders.
合成法
1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine can be synthesized through a multistep process that involves the condensation of 4-methylpiperazine with 2-acetylfuran, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with benzoyl chloride.
科学的研究の応用
1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine has been used in a wide range of scientific research studies, including those related to cardiovascular disease, cancer, and neuroscience. In cardiovascular research, this compound has been used as a radiotracer to evaluate myocardial fatty acid metabolism. In cancer research, this compound has been studied for its potential as a therapeutic agent due to its ability to induce apoptosis in cancer cells. In neuroscience research, this compound has been used to study the role of fatty acid metabolism in the brain and its potential implications for neurological disorders.
特性
IUPAC Name |
1-benzofuran-2-yl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-6-8-16(9-7-15)14(17)13-10-11-4-2-3-5-12(11)18-13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBLWECQKYCCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide](/img/structure/B7645626.png)
![2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645633.png)
![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645644.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)
![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)




![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)